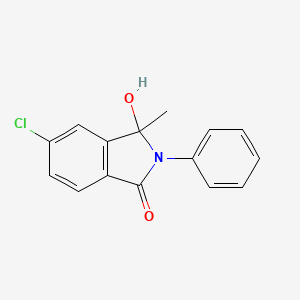

5-Chloro-3-hydroxy-3-methyl-2-phenylisoindolin-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-hydroxy-3-methyl-2-phenylisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2/c1-15(19)13-9-10(16)7-8-12(13)14(18)17(15)11-5-3-2-4-6-11/h2-9,19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCZWWKVKRRZOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)Cl)C(=O)N1C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-hydroxy-3-methyl-2-phenylisoindolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-nitrobenzaldehyde with methylamine, followed by reduction and cyclization to form the desired isoindolinone structure. The reaction conditions often include the use of reducing agents such as sodium borohydride or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.

Substitution: The chloro group in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted isoindolinones.

Scientific Research Applications

Chemistry: 5-Chloro-3-hydroxy-3-methyl-2-phenylisoindolin-1-one is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology: The compound has shown potential in biological studies, particularly in the development of new drugs. Its structural features allow it to interact with various biological targets, making it a candidate for further pharmacological research.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs for treating various diseases.

Industry: The compound is also used in the agrochemical industry for the synthesis of pesticides and herbicides. Its chemical properties make it suitable for developing new agrochemical agents.

Mechanism of Action

The mechanism of action of 5-Chloro-3-hydroxy-3-methyl-2-phenylisoindolin-1-one involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Chloro vs. Bromo Substitution : Bromo analogs (e.g., 5-bromo-3-methylindolin-2-one) exhibit higher molecular weights and lipophilicity compared to chloro derivatives, which may influence membrane permeability and bioavailability .

- Hydroxy and Methyl Groups : The target compound’s hydroxyl and methyl groups at C3 likely enhance solubility (via H-bonding) and steric stability, contrasting with the reactive methylene group in 5-chloro-3-methyleneisoindolin-1-one .

- Aromatic Substituents : The phenyl group at C2 (target) vs. thiophene () or benzylidene () alters electronic properties. Thiophene’s sulfur atom may improve binding to metalloenzymes, while benzylidene groups extend conjugation .

Biological Activity

5-Chloro-3-hydroxy-3-methyl-2-phenylisoindolin-1-one is a compound belonging to the isoindolinone class, which is recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry and agriculture.

Overview of the Compound

Chemical Structure and Properties:

- Molecular Formula: C16H16ClN1O2

- CAS Number: 401900-22-9

- Synthesis: The compound can be synthesized through various methods, including cyclization reactions involving 5-chloro-2-nitrobenzaldehyde and methylamine, followed by reduction processes.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It may function as an inhibitor or modulator of certain enzymes or receptors, leading to various pharmacological effects. The precise pathways and interactions are still under investigation, but preliminary studies suggest significant potential in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Potential

Preliminary investigations into the anticancer activity of this compound have yielded promising results. Studies have shown that it can induce apoptosis in cancer cell lines, likely through the modulation of apoptotic pathways. This suggests its potential application in cancer therapy .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that play critical roles in various biological processes. For instance, it has shown inhibitory effects on certain kinases involved in cell signaling pathways, which could be relevant for therapeutic applications in diseases characterized by dysregulated signaling .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable candidate in drug development:

- Lead Compound Development: Its diverse biological activities suggest it could serve as a scaffold for synthesizing novel therapeutic agents targeting various diseases.

- Pharmaceutical Formulations: Ongoing research aims to optimize formulations that enhance bioavailability and therapeutic efficacy.

Agrochemical Applications

In addition to its medicinal applications, this compound is being explored in the agrochemical sector. Its chemical properties make it suitable for developing new pesticides and herbicides, contributing to sustainable agricultural practices by providing effective solutions against pests while minimizing environmental impact.

Q & A

Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic/basic buffers, heat, and light to identify degradation products (HPLC-MS) .

- Plasma Stability Assays : Incubate with human/animal plasma and monitor parent compound loss over time .

- pH-Dependent Solubility : Use shake-flask methods to measure solubility across physiological pH ranges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.